10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the ethoxy and methyl groups, and the formation of the 1,3,5-oxadiazocine ring. The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethoxy group could be hydrolyzed to form an alcohol and an ether, or the methyl group could undergo oxidation to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using a variety of experimental techniques. These properties would be influenced by the specific functional groups present in the molecule .Scientific Research Applications
Alkylation and Oxidation Studies
Research has shown that compounds within the same family as the specified chemical exhibit fascinating reactivity towards alkylation and oxidation. Studies have detailed how these reactions can selectively oxidize the sulfide moiety through transannular participation of amino groups, leading to the formation of various derivatives. Such chemical transformations are crucial for the synthesis of complex molecules with potential applications in materials science and pharmaceutical chemistry (Ohkata, Takee, & Akiba, 1985).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of related 1,3,5-oxadiazocine derivatives have provided insights into the molecular interactions and stability of these compounds. Understanding these structural aspects is vital for the design of new materials with desired physical and chemical properties (Gumus et al., 2019).
Antimicrobial and Anti-Proliferative Activities
Some derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These studies contribute to the ongoing search for new therapeutic agents, particularly those that can provide broad-spectrum antibacterial activities and potent activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Electronic Structure and Reactivity
Research into the synthesis and electronic structure of aryl- and alkyl-substituted oxadiazole derivatives has provided valuable information on the electron delocalization within these molecules. Such studies are essential for understanding the reactivity of these compounds and designing new molecules with specific electronic and photophysical properties (Aydogan et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-5-24-18-8-6-7-16-17-12-21(4,25-19(16)18)23(20(26)22-17)15-10-9-13(2)14(3)11-15/h6-11,17H,5,12H2,1-4H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQRVJBOWNMLDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3C4=CC(=C(C=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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